molecular formula C16H25Cl2NO B1394706 3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride CAS No. 1220032-83-6

3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride

Cat. No. B1394706
M. Wt: 318.3 g/mol
InChI Key: RLCZXOISUMHKIC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride is 318.3 g/mol. The molecular formula is C16H25Cl2NO . For a more detailed structural analysis, specialized software or databases that can generate 3D molecular structures may be helpful.

Scientific Research Applications

Metabolic Activity and Obesity Research

  • Metabolic Effects in Obese Rats : Research indicates that 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride reduces food intake and weight gain in obese rats, increasing free fatty acid concentration after 12-day treatment (Massicot, Steiner, & Godfroid, 1985).

Effects on Feeding Behavior

  • Influence on Feeding Behavior : This compound, being the first non-amphetamine substance with low toxicity and no psychotropic activity, affects the satiety center. It reduces gold thioglucose-induced obesity in mice (Massicot, Thuillier, & Godfroid, 1984).

Lipolytic Effects

  • Lipolysis in Adipose Tissue : The addition of this compound in varying doses to incubation media leads to increased glycerol release from both white adipocytes and brown adipose tissue, indicating a lipolytic effect (Massicot, Falcou, Steiner, & Godfroid, 1986).

Thermogenic Effects

  • Activation of Energy Expenditure : The compound increases energy expenditure by raising resting oxygen consumption (VO2) and disrupting oxidative phosphorylation. This was observed both after acute treatment and chronic administration for 16 days (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).

Molecular Structure Studies

  • Crystal and Molecular Structure Analysis : Studies have characterized the crystal and molecular structure of similar piperidine compounds, revealing insights into their conformation and interactions (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis and Evaluation

  • Synthesis Methods : Research on synthesizing similar piperidine compounds, including methods and yields, provides valuable information for the chemical preparation of these compounds (Zhang Guan-you, 2010).

Safety And Hazards

The safety and hazards associated with 3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride are not provided in the search results. Safety data sheets (SDS) or other regulatory documents would typically provide this information .

properties

IUPAC Name

3-[(4-butan-2-yl-2-chlorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO.ClH/c1-3-12(2)14-6-7-16(15(17)9-14)19-11-13-5-4-8-18-10-13;/h6-7,9,12-13,18H,3-5,8,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCZXOISUMHKIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)OCC2CCCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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